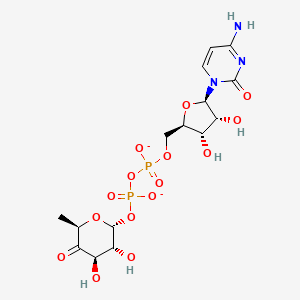

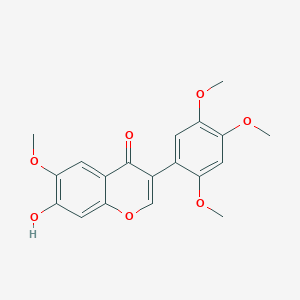

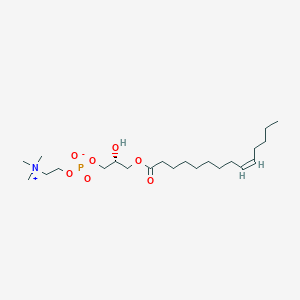

![molecular formula C77H116N20O22S B1263998 (2S)-3-[[(6S,9S,12R,15S,18S,19R)-6,15-bis(3-amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-16,19-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-formamidopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid CAS No. 94552-47-3](/img/structure/B1263998.png)

(2S)-3-[[(6S,9S,12R,15S,18S,19R)-6,15-bis(3-amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-16,19-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-formamidopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Discodermin A is a novel bioactive peptide isolated from the marine sponge Discodermia kiiensis. This compound has garnered significant attention due to its potent antimicrobial properties, making it a promising candidate for various biomedical applications . Discodermin A consists of 14 amino acids, including two t-Leucine residues and several D-amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Discodermin A involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Discodermin A is still in the experimental stages, primarily focusing on optimizing the yield and purity of the peptide. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions: Discodermin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and bioactivity .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for the oxidation of specific amino acid residues.

Reduction: Reducing agents like dithiothreitol (DTT) are employed to reduce disulfide bonds.

Substitution: Substitution reactions often involve the use of alkylating agents to modify amino acid side chains.

Major Products: The primary products formed from these reactions are modified peptides with enhanced antimicrobial properties and stability .

Scientific Research Applications

Discodermin A has a wide range of scientific research applications:

Mechanism of Action

Discodermin A exerts its effects by permeabilizing the plasma membrane of target cells. This action is facilitated by its interaction with membrane phospholipids, leading to increased membrane permeability. The peptide’s hydrophobic amino acid residues play a crucial role in this process . Additionally, Discodermin A has been shown to increase the permeability of the membrane to calcium ions and ATP, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Discodermin A is unique due to its specific amino acid composition and potent antimicrobial properties. Similar compounds include:

Discodermin B, C, and D: These analogues have been isolated from the same marine sponge and exhibit similar bioactivities.

Other Marine-Derived Peptides: Compounds such as theonellamide and halichondrin, which also possess antimicrobial and cytotoxic properties.

Properties

CAS No. |

94552-47-3 |

|---|---|

Molecular Formula |

C77H116N20O22S |

Molecular Weight |

1705.9 g/mol |

IUPAC Name |

(2S)-3-[[(6S,9S,12R,15S,18S,19R)-6,15-bis(3-amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-16,19-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-formamidopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid |

InChI |

InChI=1S/C77H116N20O22S/c1-39(2)32-49-66(107)92-58(41(4)99)70(111)87-48(26-28-55(78)100)63(104)84-36-57(102)119-42(5)59(74(115)96(12)53(68(109)88-49)27-29-56(79)101)93-67(108)52(37-120(116,117)118)91-64(105)47(24-18-30-82-75(80)81)86-65(106)50(34-44-35-83-46-23-17-16-22-45(44)46)89-71(112)60(76(6,7)8)95-72(113)61(77(9,10)11)94-69(110)54-25-19-31-97(54)73(114)51(33-43-20-14-13-15-21-43)90-62(103)40(3)85-38-98/h13-17,20-23,35,38-42,47-54,58-61,83,99H,18-19,24-34,36-37H2,1-12H3,(H2,78,100)(H2,79,101)(H,84,104)(H,85,98)(H,86,106)(H,87,111)(H,88,109)(H,89,112)(H,90,103)(H,91,105)(H,92,107)(H,93,108)(H,94,110)(H,95,113)(H4,80,81,82)(H,116,117,118)/t40-,41-,42-,47+,48+,49-,50-,51+,52-,53+,54+,58+,59+,60-,61+/m1/s1 |

InChI Key |

TZBUSKCMYQJGRK-CFGHZUCJSA-N |

SMILES |

CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CCC(=O)N)C(C)O)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)O1)CCC(=O)N)[C@@H](C)O)CC(C)C)CCC(=O)N)C)NC(=O)[C@@H](CS(=O)(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](C)NC=O |

Canonical SMILES |

CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CCC(=O)N)C(C)O)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O |

Key on ui other cas no. |

94552-47-3 |

Synonyms |

discodermin A, Discodermia kiiensis |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

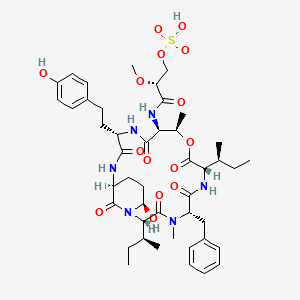

![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)

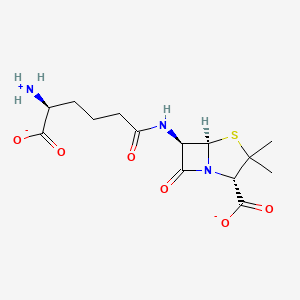

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)

![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263932.png)

![[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263934.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)